An In-Depth Technical Guide to (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol HCl: A Chiral Scaffold for Drug Discovery
An In-Depth Technical Guide to (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol HCl: A Chiral Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document delves into the compound's molecular characteristics, stereoselective synthesis, analytical methodologies, and its significant applications in medicinal chemistry, with a focus on the scientific rationale behind the described protocols.
Introduction: The Significance of the Aminotetrahydropyran Scaffold
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an attractive structural motif for designing ligands that bind to biological targets with high affinity and selectivity. The introduction of amino and hydroxyl groups, as seen in (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol, further enhances its utility by providing key pharmacophoric features and handles for chemical derivatization.
The specific stereochemistry at the C3 and C4 positions is crucial for determining the biological activity of molecules incorporating this scaffold. The (3R,4R) configuration, in particular, presents a unique spatial arrangement of the amino and hydroxyl groups that can be exploited for targeted drug design, especially in the development of novel therapeutics for a range of diseases.[1]
Physicochemical Properties and Molecular Weight
(3R,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride is a stable, crystalline solid that is typically used in synthesis due to its ease of handling compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [2][3][4] |
| Molecular Weight | 153.61 g/mol | [2][3][4] |
| CAS Number | 1523530-38-2 | [1][5] |
| Appearance | White to off-white solid | Inferred from stereoisomers |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
The precise molecular weight is a fundamental parameter for all quantitative analytical and synthetic work. It is calculated based on the molecular formula C₅H₁₂ClNO₂, which has been consistently reported for its stereoisomers.[2][3][4]
Stereoselective Synthesis: A Conceptual Protocol
Achieving the desired (3R,4R) stereochemistry is the primary challenge in the synthesis of this molecule. While specific proprietary methods may exist, a plausible and scientifically sound approach can be designed based on established stereoselective reactions. The following conceptual protocol illustrates a potential pathway.
Rationale for the Synthetic Strategy
The proposed synthesis employs a substrate-controlled diastereoselective reduction of a chiral α-amino ketone precursor. The stereochemistry of the starting material, derived from a chiral pool or asymmetric synthesis, directs the stereochemical outcome of the subsequent reduction step.
Caption: Conceptual workflow for the stereoselective synthesis.
Step-by-Step Methodology
Step 1: Synthesis of a Chiral α-Azido Ketone Precursor
This would likely involve a multi-step synthesis starting from a readily available chiral starting material, such as a derivative of a sugar or a chiral epoxide, to construct the tetrahydropyranone ring with the correct absolute stereochemistry at the C4 position. An azido group is introduced at the α-position to the ketone, which will later be reduced to the amine.
Step 2: Diastereoselective Reduction of the Ketone
The key to establishing the (3R) hydroxyl center is a diastereoselective reduction of the ketone. The choice of reducing agent is critical. A bulky reducing agent, such as L-Selectride®, would approach from the less sterically hindered face, leading to the desired stereoisomer.
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Dissolve the α-azido ketone precursor in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
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Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of L-Selectride® (1.0 M in THF) dropwise to the cooled solution. The stoichiometry of the reducing agent must be carefully controlled.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of aqueous sodium bicarbonate solution.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Reduction of the Azide and Hydrochloride Salt Formation
The final step involves the reduction of the azido group to the primary amine, followed by the formation of the hydrochloride salt.
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Dissolve the crude azido alcohol from the previous step in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol HCl.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds.
Caption: Workflow for chiral purity analysis by HPLC.
Protocol Outline for Chiral HPLC:
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Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating amino alcohols.
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Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.
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Method Development: The separation is optimized by varying the ratio of the mobile phase components, the flow rate, and the column temperature.
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Detection: UV detection is commonly used if the molecule has a chromophore. If not, a mass spectrometer (MS) or a universal detector like a charged aerosol detector (CAD) can be employed.
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Validation: The method should be validated for specificity, linearity, accuracy, and precision. The separation of a racemic or diastereomeric mixture is necessary to confirm the resolution of all stereoisomers.
Applications in Drug Development
(3R,4R)-4-aminotetrahydro-2H-pyran-3-ol HCl is a valuable building block in the synthesis of more complex molecules with therapeutic potential.[1] The defined stereochemistry of this scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets.
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Scaffold for Combinatorial Libraries: Its bifunctional nature (amino and hydroxyl groups) allows for diverse chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
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Neurological Disorders: The aminotetrahydropyran motif is found in compounds targeting central nervous system (CNS) disorders. The specific stereochemistry can influence blood-brain barrier permeability and target engagement.[1]
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Infectious Diseases: This scaffold can be incorporated into molecules with potential antiviral or antibacterial activities.[1]
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Oncology: Chiral amines and alcohols are common features in kinase inhibitors and other anticancer agents. The tetrahydropyran ring can serve as a bioisosteric replacement for other cyclic systems to improve pharmacokinetic properties.
The use of stereochemically pure building blocks like (3R,4R)-4-aminotetrahydro-2H-pyran-3-ol is a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.
References
-
cis-4-aminotetrahydropyran-3-ol hydrochloride | CAS:1523530-38-2. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS: 1523530-38-2 | CymitQuimica [cymitquimica.com]
- 3. cis-4-aminotetrahydropyran-3-ol hydrochloride | CAS:1523530-38-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. (3S,4R)-4-Amino-tetrahydropyran-3-ol hydrochloride 97% | CAS: 1630815-44-9 | AChemBlock [achemblock.com]
- 5. (3R,4R)-4-aminooxan-3-ol hydrochloride - C5H12ClNO2 | CSSB00016994285 [chem-space.com]
